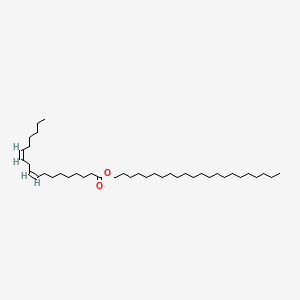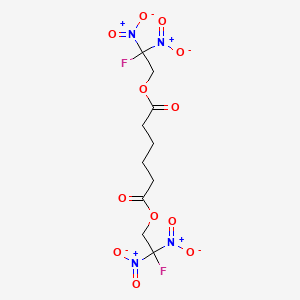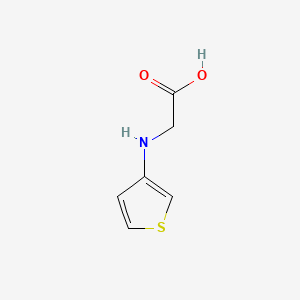
N-3-Thienylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-Thienylglycine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a glycine moiety attached to the thiophene ring at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Thienylglycine typically involves the reaction of thiophene derivatives with glycine or its derivatives. One common method is the condensation reaction between thiophene-3-carboxaldehyde and glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
N-3-Thienylglycine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the glycine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
科学研究应用
N-3-Thienylglycine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-3-Thienylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the second position.
Thiophene-3-acetic acid: Similar to N-3-Thienylglycine but with an acetic acid moiety instead of glycine.
Thiophene-3-carboxamide: Contains a carboxamide group at the third position of the thiophene ring.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its potential therapeutic applications .
属性
CAS 编号 |
94138-90-6 |
|---|---|
分子式 |
C6H7NO2S |
分子量 |
157.19 g/mol |
IUPAC 名称 |
2-(thiophen-3-ylamino)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)3-7-5-1-2-10-4-5/h1-2,4,7H,3H2,(H,8,9) |
InChI 键 |
VJQOUHZVZWHSNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



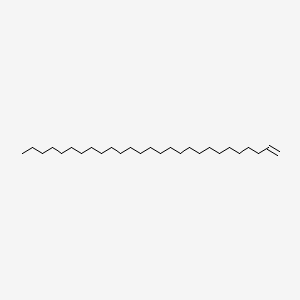
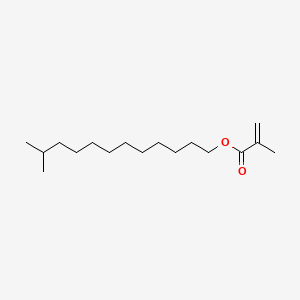


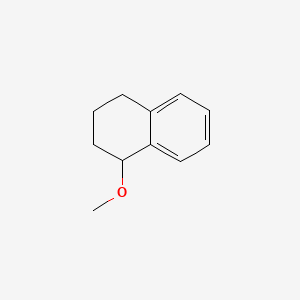
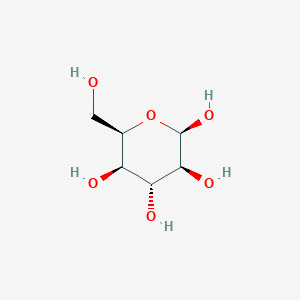

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
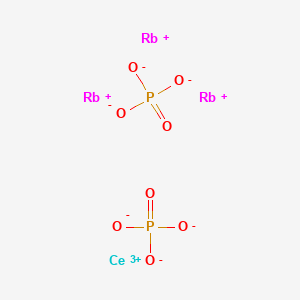
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
